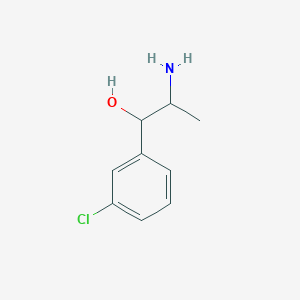

2-Amino-1-(3-chlorophenyl)propan-1-ol

Description

2-Amino-1-(3-chlorophenyl)propan-1-ol (C₉H₁₂ClNO) is a chiral amino alcohol derivative featuring a 3-chlorophenyl group at the C1 position and an amino group at the C2 position of the propanol backbone. Its structural features, including the chlorine substituent and stereochemistry, influence its physicochemical properties and biological interactions. For example, the (R)-enantiomer hydrochloride salt is commercially available with >98% enantiomeric purity for asymmetric synthesis applications .

Properties

IUPAC Name |

2-amino-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGPLKFNQHPTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038241-80-3 | |

| Record name | 2-amino-1-(3-chlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)propan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups. One common method is the reductive amination of 3-chlorobenzaldehyde with 2-amino-1-propanol under catalytic hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 3-chlorophenylpropanone or 3-chlorophenylpropanal.

Reduction: Formation of 2-amino-1-(3-chlorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

- Conformational Dependence: The 4,6-pyrimidine scaffold in analogs like CGP60474 necessitates a trans conformation for Bcr-Abl inhibition, whereas 2-Amino-1-(3-chlorophenyl)propan-1-ol lacks this scaffold, suggesting divergent mechanisms .

- Stereochemical Impact : Enantiomeric purity (>98% ee) in the (R)-enantiomer hydrochloride highlights its utility in asymmetric synthesis, whereas racemic mixtures may exhibit reduced efficacy .

Biological Activity

2-Amino-1-(3-chlorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, a hydroxyl group, and a chlorophenyl substituent, which contribute to its unique properties and biological activities. The presence of these functional groups allows for various interactions with biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves its ability to form hydrogen bonds and engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of target proteins, leading to various biological effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways.

- Receptor Binding : It has potential as a ligand for various receptors, influencing neurotransmitter systems and possibly contributing to therapeutic effects in neurological disorders.

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound may influence neurotransmitter levels by inhibiting their reuptake. This mechanism could enhance dopaminergic and serotonergic signaling, suggesting applications in treating mood disorders.

Synthesis and Evaluation

A variety of synthetic routes have been developed for producing this compound. These methods typically involve multi-step processes that include oxidation and reduction reactions. For example:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Chromium trioxide | Acetic acid |

| Reduction | Lithium aluminum hydride | Ether |

| Substitution | Sodium hydride | Dimethylformamide |

These synthetic strategies are crucial for generating analogs with enhanced biological activities.

In Vitro Studies

In vitro studies have shown that this compound can modulate enzyme activity through competitive inhibition mechanisms. For instance, its interaction with specific neurotransmitter transporters has been documented, indicating a potential role in enhancing synaptic transmission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.